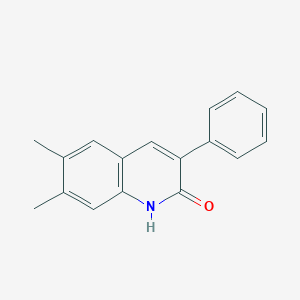

6,7-Dimethyl-3-phenylquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dimethyl-3-phenylquinolin-2(1H)-one, also known as DMQX, is a synthetic compound that belongs to the class of quinoline derivatives. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in neuroscience research. DMQX is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors.

Mechanism Of Action

6,7-Dimethyl-3-phenylquinolin-2(1H)-one acts as a competitive antagonist of the AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the central nervous system. By blocking the binding of glutamate to these receptors, 6,7-Dimethyl-3-phenylquinolin-2(1H)-one prevents the influx of calcium ions into the postsynaptic neuron, which leads to a decrease in synaptic transmission. This mechanism of action has been extensively studied and has led to a better understanding of the role of AMPA receptors in synaptic plasticity and learning and memory processes.

Biochemical And Physiological Effects

6,7-Dimethyl-3-phenylquinolin-2(1H)-one has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 6,7-Dimethyl-3-phenylquinolin-2(1H)-one blocks the excitatory effects of glutamate on AMPA receptors, which leads to a decrease in synaptic transmission. In vivo studies have shown that 6,7-Dimethyl-3-phenylquinolin-2(1H)-one can reduce the severity of seizures induced by kainic acid, a potent agonist of AMPA receptors. 6,7-Dimethyl-3-phenylquinolin-2(1H)-one has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages And Limitations For Lab Experiments

6,7-Dimethyl-3-phenylquinolin-2(1H)-one has several advantages as a research tool, including its high potency and selectivity for AMPA receptors, its ability to block the excitatory effects of glutamate, and its well-characterized mechanism of action. However, there are also some limitations to its use. 6,7-Dimethyl-3-phenylquinolin-2(1H)-one is not selective for a specific subtype of AMPA receptor, which can make it difficult to study the specific roles of different receptor subtypes. Additionally, 6,7-Dimethyl-3-phenylquinolin-2(1H)-one has a relatively short half-life in vivo, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are several future directions for research involving 6,7-Dimethyl-3-phenylquinolin-2(1H)-one. One area of interest is the development of more selective AMPA receptor antagonists that can target specific receptor subtypes. Another area of interest is the investigation of the role of AMPA receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in the development of novel therapeutic agents based on the structure of 6,7-Dimethyl-3-phenylquinolin-2(1H)-one that can be used to treat neurological disorders.

Synthesis Methods

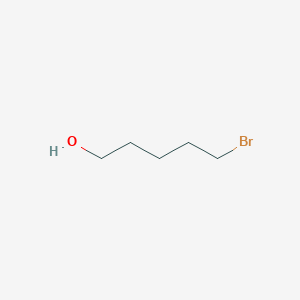

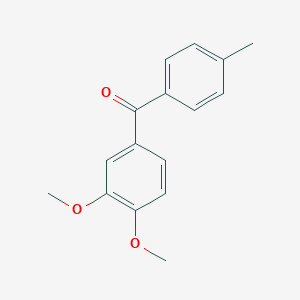

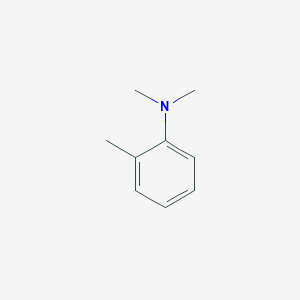

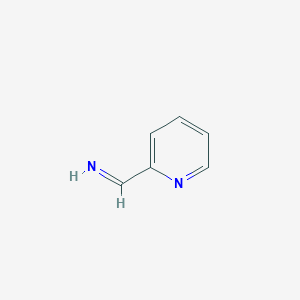

6,7-Dimethyl-3-phenylquinolin-2(1H)-one can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the condensation of 2,4-pentanedione with aniline to form 2-amino-3,5-dimethylphenyl ketone. This intermediate is then reacted with ethyl acetoacetate to form the corresponding enamine, which is then cyclized to form 6,7-Dimethyl-3-phenylquinolin-2(1H)-one. The final product can be obtained through purification by column chromatography.

Scientific Research Applications

6,7-Dimethyl-3-phenylquinolin-2(1H)-one has been widely used in neuroscience research as a tool to study the role of AMPA receptors in synaptic transmission. It has been shown to block the excitatory effects of glutamate on AMPA receptors, which has led to a better understanding of the mechanisms underlying synaptic plasticity and learning and memory processes. 6,7-Dimethyl-3-phenylquinolin-2(1H)-one has also been used to study the effects of various drugs on AMPA receptors and to investigate the role of these receptors in neurological disorders such as epilepsy and stroke.

properties

CAS RN |

122778-99-8 |

|---|---|

Product Name |

6,7-Dimethyl-3-phenylquinolin-2(1H)-one |

Molecular Formula |

C17H15NO |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

6,7-dimethyl-3-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C17H15NO/c1-11-8-14-10-15(13-6-4-3-5-7-13)17(19)18-16(14)9-12(11)2/h3-10H,1-2H3,(H,18,19) |

InChI Key |

OSPXQNCGCAJHNG-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)